![molecular formula C9H16N2O7 B14639016 N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine CAS No. 53060-94-9](/img/structure/B14639016.png)
N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine typically involves the reaction of diethylenetriamine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or chromatography to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions.
Hydrolysis: Can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: Participates in redox reactions depending on the metal ions involved.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts (e.g., calcium, magnesium), acids, and bases. The reaction conditions vary depending on the desired outcome, such as temperature, pH, and solvent choice .
Major Products Formed
The major products formed from reactions involving this compound are typically metal complexes, which are used in various applications such as medical imaging and industrial processes .
Applications De Recherche Scientifique
N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine exerts its effects involves the formation of stable complexes with metal ions. The compound binds to metal ions through its carboxyl and amino groups, effectively sequestering the ions and preventing them from participating in unwanted reactions. This chelation process is crucial in applications such as medical imaging, where the compound enhances the visibility of tissues by binding to metal-based contrast agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): Similar in structure and function, used in similar applications.
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with a slightly different structure.
N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (HEDTA): Used in similar applications but with different binding properties.
Uniqueness
N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine is unique due to its specific binding affinity and stability with certain metal ions, making it particularly valuable in medical imaging and industrial applications where precise metal ion control is required .
Propriétés
Numéro CAS |
53060-94-9 |
|---|---|
Formule moléculaire |
C9H16N2O7 |
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
2-[[bis(carboxymethyl)amino]methyl-(2-hydroxyethyl)amino]acetic acid |
InChI |
InChI=1S/C9H16N2O7/c12-2-1-10(3-7(13)14)6-11(4-8(15)16)5-9(17)18/h12H,1-6H2,(H,13,14)(H,15,16)(H,17,18) |
Clé InChI |
JLXGREWPRQEDFR-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N(CC(=O)O)CN(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


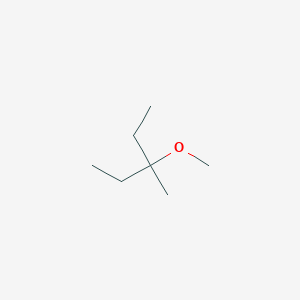
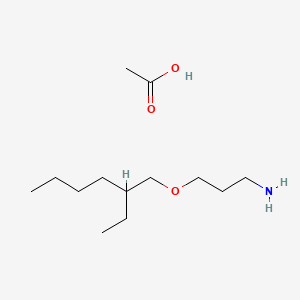

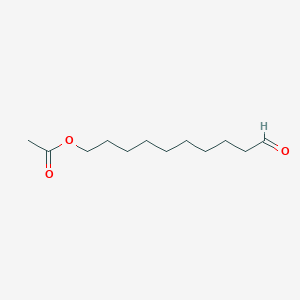

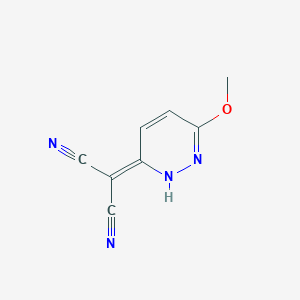
![Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid](/img/structure/B14638959.png)
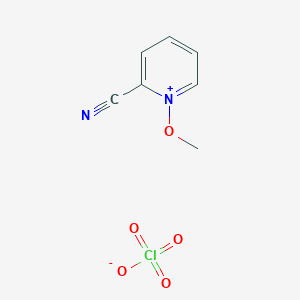

![1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B14638987.png)
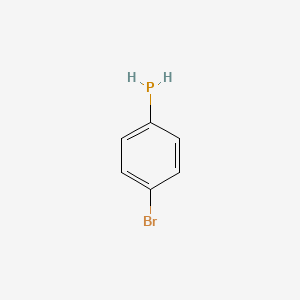

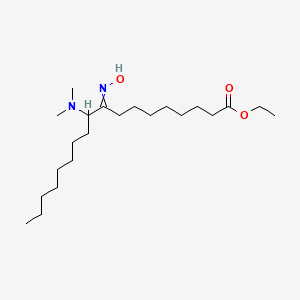
![methyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14639007.png)
